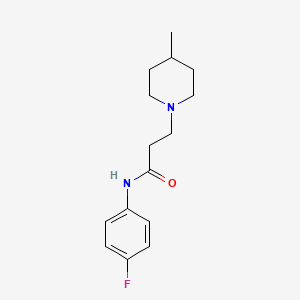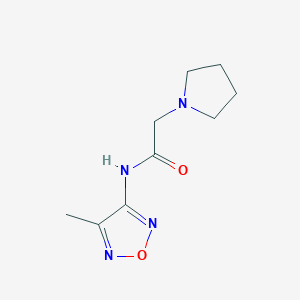![molecular formula C20H22N4O3 B5686324 3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "MRS-2179" and is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and pain perception.
科学研究应用
MRS-2179 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. MRS-2179 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, MRS-2179 has been shown to have analgesic properties, making it a potential treatment for pain.
作用机制
MRS-2179 is a selective antagonist of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation. By blocking the P2Y1 receptor, MRS-2179 inhibits platelet aggregation and reduces the risk of thrombotic events. MRS-2179 also inhibits the release of inflammatory mediators such as cytokines, reducing inflammation. Additionally, MRS-2179 has been shown to activate the opioid system, leading to its analgesic properties.
Biochemical and Physiological Effects
MRS-2179 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, reduces inflammation, and provides analgesia. MRS-2179 has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke. Additionally, MRS-2179 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of MRS-2179 is its selectivity for the P2Y1 receptor. This allows for more precise targeting of platelet aggregation and inflammation without affecting other physiological processes. However, one limitation of MRS-2179 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on MRS-2179. One area of research is the development of more soluble derivatives of MRS-2179 for in vivo administration. Another area of research is the investigation of MRS-2179 in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, the potential neuroprotective effects of MRS-2179 warrant further investigation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MRS-2179 is a chemical compound that has been extensively researched for its potential therapeutic applications. Its selectivity for the P2Y1 receptor makes it a promising treatment for thrombotic disorders, inflammatory diseases, and pain. While there are limitations to its use in lab experiments, the potential benefits of MRS-2179 warrant further investigation in various disease states.
合成方法
The synthesis of MRS-2179 involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-(2-aminoethyl)-1H-imidazole. The resulting compound is then reacted with 1-(5-methoxy-2-furoyl)-4-piperidinylamine to yield MRS-2179. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
属性
IUPAC Name |
(5-methoxyfuran-2-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-4-17(27-18)20(25)23-10-6-16(7-11-23)19-22-9-12-24(19)14-15-3-2-8-21-13-15/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRPOBQIOLNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)


![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)

![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)

![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)

![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)

![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)